

Porcine VIP (1-12) for Cardiovascular Research: Application Notes and Protocols

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Compound of Interest

Compound Name: VIP (1-12), human, porcine, rat, ovine

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Disclaimer: Based on a comprehensive review of the scientific literature, there is currently a lack of direct evidence supporting the use of the Porcine Vasoactive Intestinal Peptide (VIP) fragment (1-12) for cardiovascular research applications. The primary identified biological role of VIP (1-12) is as a ligand for the CD4 (T4)/human immunodeficiency virus receptor.[1]

In contrast, the full-length Porcine VIP (a 28-amino acid peptide) is a well-characterized neuropeptide with significant and potent effects on the cardiovascular system. The amino acid sequence of porcine VIP is identical to that of human, rat, and ovine VIP.

Therefore, the following application notes and protocols are based on the established cardiovascular effects of the full-length Porcine VIP. This information is provided to guide researchers interested in the cardiovascular actions of the broader VIP peptide family.

Application Notes for Porcine VIP in Cardiovascular Research

Introduction

Porcine Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide belonging to the secretin/glucagon superfamily.[2][3] It is widely distributed in the central and peripheral nervous systems and plays a crucial role in regulating various physiological processes, including those in the cardiovascular system.[4][5] In cardiovascular research, VIP is recognized as a potent

vasodilator with positive inotropic and chronotropic effects, making it a molecule of interest for studies on hypertension, heart failure, and other cardiovascular diseases.[4][5][6]

Mechanism of Action

The cardiovascular effects of VIP are primarily mediated through its interaction with two G protein-coupled receptors: VPAC1 and VPAC2.[2][3][7] These receptors are expressed throughout the cardiovascular system, including on vascular smooth muscle and endothelial cells.[8]

- **VPAC1 Receptors:** Activation of VPAC1 receptors, particularly on endothelial cells, can stimulate the release of nitric oxide (NO), which contributes to vasodilation.[8]
- **VPAC2 Receptors:** These receptors are predominantly found on vascular smooth muscle cells, and their activation is the main pathway for VIP-induced vasodilation.[8]

The binding of VIP to its receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which initiates a signaling cascade resulting in smooth muscle relaxation (vasodilation) and increased cardiac contractility.

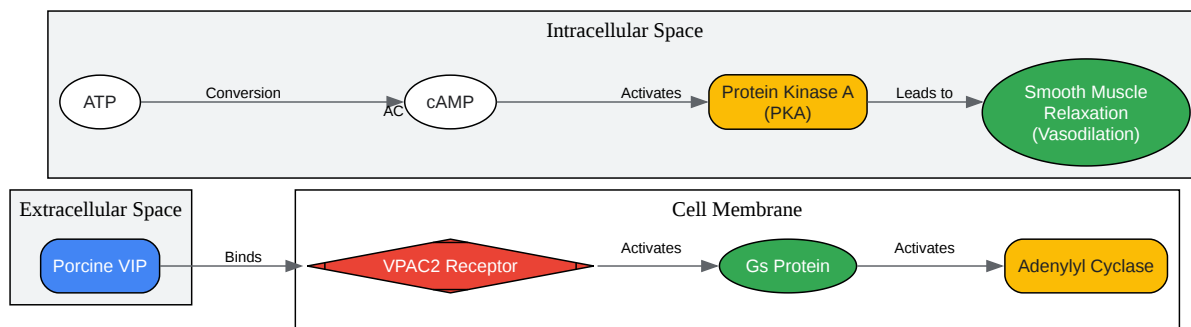
Key Cardiovascular Effects

- **Vasodilation:** VIP is a powerful vasodilator, inducing relaxation of both systemic and coronary arteries, which leads to a decrease in blood pressure.[4][5]
- **Positive Inotropy:** VIP enhances the contractility of the heart muscle.[4]
- **Positive Chronotropy:** VIP increases the heart rate.[4]

Quantitative Data on Porcine VIP Effects

Parameter	Species/Tissue	Effect	Concentration/ Dose	Reference
Vasodilation	Guinea Pig Uterine Artery	Relaxation	Porcine VIP was 15 times more potent than guinea pig VIP	[9]
Blood Pressure	Healthy Humans	Mean arterial pressure decreased by 12%	400 pmol/kg/hr infusion	[6]
Heart Rate	Healthy Humans	Increased	400 pmol/kg/hr infusion	[6]
Cardiac Output	Healthy Humans	Increased	400 pmol/kg/hr infusion	[6]
Inotropy	Cardiac Muscle	Augments developed isometric force	10^{-8} – 10^{-5} mol	[4]

Signaling Pathway of Porcine VIP in Vascular Smooth Muscle



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Caption: Signaling pathway of Porcine VIP in vascular smooth muscle cells leading to vasodilation.

Experimental Protocols

Protocol 1: In Vitro Vascular Reactivity Assay

This protocol is designed to assess the vasodilatory effect of Porcine VIP on isolated arterial rings.

Materials:

- Porcine VIP (full-length)
- Isolated arterial segments (e.g., porcine coronary artery, rat aorta)
- Organ bath system with force transducer
- Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH_2PO_4 , 1.2 mM MgSO_4 , 2.5 mM CaCl_2 , 25 mM NaHCO_3 , 11.1 mM glucose)
- Phenylephrine or other suitable vasoconstrictor

- Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

- Isolate arterial segments and carefully cut them into 2-3 mm rings.
- Mount the arterial rings in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with carbogen gas.
- Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.
- Induce a submaximal contraction in the arterial rings using a vasoconstrictor (e.g., phenylephrine, 10⁻⁶ M).
- Once a stable contraction plateau is reached, add Porcine VIP to the organ bath in a cumulative manner, with increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).
- Record the changes in isometric tension after each addition of VIP, allowing the response to stabilize before adding the next concentration.
- Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
- Construct a concentration-response curve and calculate the EC₅₀ value to determine the potency of VIP.

Protocol 2: In Vivo Blood Pressure Measurement in Rodents

This protocol measures the effect of intravenously administered Porcine VIP on systemic blood pressure and heart rate.

Materials:

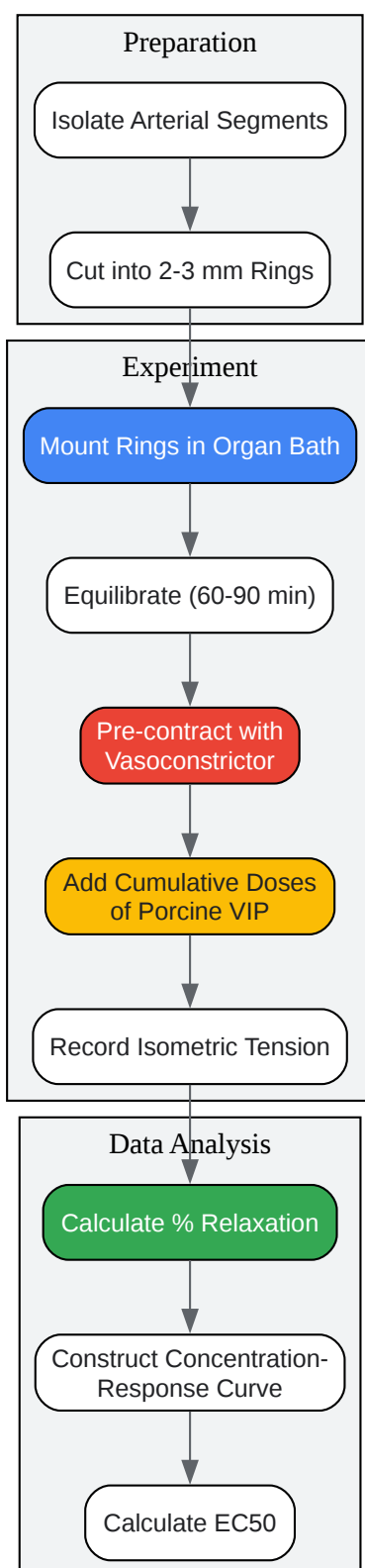
- Porcine VIP (full-length)
- Anesthetized rats or mice

- Catheters for intravenous administration and arterial pressure monitoring
- Blood pressure transducer and data acquisition system
- Sterile saline solution (0.9% NaCl)

Procedure:

- Anesthetize the animal using an appropriate and approved anesthetic protocol.
- Surgically implant a catheter into a suitable vein (e.g., jugular vein) for the administration of VIP.
- Implant a second catheter, connected to a pressure transducer, into an artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.
- Allow the animal to stabilize for at least 30 minutes, recording baseline blood pressure and heart rate.
- Administer a bolus intravenous injection of Porcine VIP at various doses.
- Continuously record blood pressure and heart rate for a defined period following each injection to capture the full response.
- Analyze the data to quantify the change in mean arterial pressure and heart rate in response to each dose of VIP.

Experimental Workflow for In Vitro Vasodilation Assay



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Caption: Experimental workflow for the in vitro vasodilation assay using Porcine VIP.

Concluding Remarks

While Porcine VIP (1-12) itself does not have documented cardiovascular effects, the full-length peptide is a valuable tool for cardiovascular research. The provided protocols and information offer a robust framework for investigating the significant vasodilatory, inotropic, and chronotropic properties of Porcine VIP. Researchers should adapt these methodologies to their specific experimental questions and models.

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